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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)oxirane

Cat. No.: B1329709 Get Quote

In the landscape of medicinal chemistry and drug development, the precise control of three-

dimensional molecular architecture is not merely an academic exercise; it is a fundamental

prerequisite for potency, selectivity, and safety. Among the vast arsenal of chiral building blocks

available to the synthetic chemist, substituted oxiranes (epoxides) represent a uniquely

valuable class. Their inherent ring strain makes them susceptible to stereospecific ring-opening

reactions, allowing for the controlled installation of vicinal functional groups. This capacity

positions them as powerful chiral synthons—key intermediates from which complex molecular

targets can be constructed with high fidelity.

This guide focuses on 2-(3-Methoxyphenyl)oxirane, a molecule of significant interest. Its

structure combines a reactive chiral epoxide ring with a methoxy-substituted aromatic moiety, a

common feature in numerous biologically active compounds. As a Senior Application Scientist,

the intent of this document is to move beyond a simple recitation of facts. Instead, we will

explore the causality behind experimental choices, the logic of analytical validation, and the

strategic application of this building block in the context of pharmaceutical research. This guide

is designed for the practicing researcher, providing not only protocols and data but also the

field-proven insights necessary to leverage this versatile molecule effectively.

Section 1: Core Chemical Identity and
Physicochemical Properties
Unambiguous identification is the cornerstone of all chemical research. 2-(3-
Methoxyphenyl)oxirane, also known as 3-methoxystyrene oxide, is a chiral molecule existing
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as a racemic mixture or as individual enantiomers. The distinction is critical, as enantiomers

frequently exhibit divergent pharmacological and toxicological profiles[1]. The Chemical

Abstracts Service (CAS) has assigned distinct registry numbers to these forms, which is the

universally accepted standard for chemical identification.

Property Value Source(s)

IUPAC Name 2-(3-methoxyphenyl)oxirane PubChem[2]

Synonyms

3-Methoxystyrene oxide, m-

Methoxystyrene oxide, 1-

(Epoxyethyl)-3-

methoxybenzene

PubChem[2]

Molecular Formula C₉H₁₀O₂ PubChem[2]

Molecular Weight 150.17 g/mol PubChem[2]

CAS Number (Racemate) 32017-77-9 PubChem[2]

CAS Number ((R)-enantiomer) 62600-72-0 Sigma-Aldrich

CAS Number ((S)-enantiomer) 138809-94-6 PubChem

XLogP3 (Predicted) 1.8 PubChem[2]

Topological Polar Surface Area 21.8 Å² PubChem[2]

Section 2: Synthesis and Mechanistic Insights
The most direct and common route to 2-(3-Methoxyphenyl)oxirane is the epoxidation of its

corresponding alkene, 3-methoxystyrene. Among various epoxidizing agents, meta-

chloroperoxybenzoic acid (m-CPBA) is widely employed due to its reliability, predictability, and

operational simplicity[3][4].

The m-CPBA Epoxidation Mechanism
The reaction proceeds via a concerted, stereospecific mechanism often referred to as the

"Butterfly" transition state[3][4]. In this single, fluid step, the alkene's π-bond acts as a

nucleophile, attacking the terminal oxygen of the peroxy acid. Simultaneously, multiple bond

formations and breakages occur: two new carbon-oxygen bonds form on the same face of the
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original double bond (a syn addition), the weak oxygen-oxygen bond of the peroxy acid

cleaves, and a proton is transferred internally to form the meta-chlorobenzoic acid

byproduct[3]. This concerted nature ensures that the stereochemistry of the starting alkene is

preserved in the product epoxide.
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Caption: General workflow for the synthesis of 2-(3-Methoxyphenyl)oxirane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1329709?utm_src=pdf-body-img
https://www.benchchem.com/product/b1329709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Field-Proven Experimental Protocol: Epoxidation of 3-
Methoxystyrene
This protocol is adapted from a verified procedure for the analogous epoxidation of 4-

methoxystyrene[5]. It is a self-validating system where reaction progress is monitored, and

purification is guided by analytical techniques.

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-

methoxystyrene (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration). Add

sodium bicarbonate (NaHCO₃, 1.2 eq) to the solution. The bicarbonate serves as a mild

base to buffer the acidic byproduct, preventing acid-catalyzed ring-opening of the newly

formed epoxide.

Cooling: Place the flask in an ice-water bath and stir the mixture until the temperature

equilibrates to 0 °C. This step is critical to manage the exothermic nature of the epoxidation

and minimize side reactions.

Reagent Addition: Dissolve m-CPBA (approx. 75% purity, 1.2 eq) in a separate portion of

DCM. Add this solution dropwise to the cooled, stirring styrene mixture over 15-20 minutes

using an addition funnel. A slow, controlled addition is key to maintaining temperature

control.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 2-4 hours.

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography

(TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The epoxide product

will have a slightly lower Rf value than the starting styrene.

Workup: Upon completion, add saturated aqueous NaHCO₃ solution to the reaction mixture

to quench any remaining peroxy acid and neutralize the acidic byproduct. Transfer the

mixture to a separatory funnel, remove the aqueous layer, and wash the organic layer

sequentially with saturated NaHCO₃ solution and brine.

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate the solvent under reduced pressure. The resulting crude residue is
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then purified by flash column chromatography on silica gel, typically using a gradient of ethyl

acetate in hexanes, to yield 2-(3-Methoxyphenyl)oxirane as a pure oil.

Section 3: Analytical Characterization and Validation
Definitive structural confirmation and purity assessment are non-negotiable. While

comprehensive, verified experimental spectra for 2-(3-Methoxyphenyl)oxirane are not widely

available in public repositories[6], its structure can be reliably confirmed using a standard suite

of analytical techniques. The following data are predicted based on established spectroscopic

principles and analysis of structurally similar compounds[7][8][9][10].

Input Sample

Analytical Techniques

Data Output & Validation

Purified
2-(3-Methoxyphenyl)oxirane

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC)

Mass Spectrometry
(EI or ESI) FTIR Spectroscopy Chiral HPLC

(Enantiomeric Purity)

Structural Confirmation Chemical Purity (%) Enantiomeric Excess (% ee)
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Caption: A comprehensive analytical workflow for structural validation.
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Technique Predicted Observation & Rationale

¹H NMR (400 MHz, CDCl₃)

δ ~7.2-7.3 ppm (t, 1H): Aromatic H on C5.δ

~6.8-6.9 ppm (m, 3H): Aromatic H's on C2, C4,

C6.δ ~3.8 ppm (s, 3H): Methoxy (-OCH₃)

protons.δ ~3.9 ppm (dd, 1H): Benzylic proton on

the oxirane ring (CH-Ar).δ ~3.2 ppm (dd, 1H):

Methylene proton on oxirane ring (CH₂), trans to

CH-Ar.δ ~2.8 ppm (dd, 1H): Methylene proton

on oxirane ring (CH₂), cis to CH-Ar. The three

distinct signals for the oxirane protons form a

characteristic AMX spin system, confirming the

structure.

¹³C NMR (100 MHz, CDCl₃)

δ ~160 ppm: Aromatic C attached to methoxy

group (C3).δ ~140 ppm: Aromatic C attached to

oxirane (C1).δ ~130 ppm: Aromatic CH (C5).δ

~118 ppm: Aromatic CH (C6).δ ~114 ppm:

Aromatic CH (C4).δ ~111 ppm: Aromatic CH

(C2).δ ~55 ppm: Methoxy carbon (-OCH₃).δ ~53

ppm: Benzylic oxirane carbon (CH-Ar).δ ~52

ppm: Methylene oxirane carbon (-CH₂).

FTIR (Thin Film)

~3050-3000 cm⁻¹: Aromatic C-H stretch.~2950-

2850 cm⁻¹: Aliphatic C-H stretch.~1600, 1480

cm⁻¹: Aromatic C=C bending.~1250 cm⁻¹:

Asymmetric C-O-C stretch (aryl ether), a strong,

characteristic band.~950-850 cm⁻¹: Oxirane ring

deformation ("ring breathing"), confirms the

presence of the epoxide.

Mass Spec. (EI)

m/z 150: Molecular ion (M⁺).m/z 121: Loss of

formyl radical (-CHO).m/z 107: Benzylic

cleavage.

Protocol for Chiral Purity Assessment
Determining the enantiomeric excess (% ee) is crucial for applications in drug development.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is
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the industry-standard method[1][11][12].

Column Selection: A polysaccharide-based CSP, such as amylose or cellulose derivatized

with phenylcarbamates (e.g., Chiralpak® AD or Chiralcel® OD columns), is the primary

choice. These phases are known to resolve a vast range of chiral compounds, including

epoxides, through a combination of hydrogen bonding, π-π stacking, and steric

interactions[13].

Mobile Phase Screening: Begin with a polar organic mobile phase, such as a mixture of

Hexane/Isopropanol or Hexane/Ethanol. A typical starting condition would be 90:10

Hexane:Isopropanol.

Method Optimization: Adjust the ratio of the polar modifier (isopropanol/ethanol) to optimize

the resolution (Rs) and retention time. Lowering the percentage of the alcohol generally

increases retention and may improve separation.

Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs strongly

(e.g., 254 nm or 275 nm).

Validation: Inject the racemic standard to determine the retention times of both enantiomers.

Subsequently, inject the sample to be analyzed. The enantiomeric excess is calculated from

the relative peak areas of the two enantiomers.

Section 4: Applications in Medicinal Chemistry and
Drug Development
The true value of 2-(3-Methoxyphenyl)oxirane lies in its function as a versatile chiral building

block. The strained three-membered ring is an electrophilic hub, readily undergoing

regioselective and stereospecific ring-opening by a wide array of nucleophiles. This reaction is

a cornerstone of synthetic strategy, enabling the creation of complex 1,2-difunctionalized motifs

that are prevalent in pharmaceuticals[14][15].
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Nucleophiles (Nu⁻)

1,2-Difunctionalized Products2-(3-Methoxyphenyl)oxirane
(Chiral Synthon)
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Caption: Nucleophilic ring-opening of the oxirane creates diverse scaffolds.

Strategic Value:
β-Amino Alcohols: Ring-opening with primary or secondary amines yields β-amino alcohols,

a privileged scaffold in medicinal chemistry found in numerous beta-blockers and other

cardiovascular drugs.

Chiral Diols: Hydrolysis of the epoxide (using acid or base) provides a chiral 1,2-diol, a

common ligand for asymmetric catalysis or a synthetic precursor in its own right.

Introduction of Heteroatoms: The reaction with nucleophiles like azide or thiols allows for the

facile introduction of nitrogen and sulfur, which can be further elaborated. For example, the
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resulting β-azido alcohol can be readily reduced to a β-amino alcohol.

The strategic importance of such epoxide intermediates is highlighted in the synthesis of

numerous approved drugs. For instance, the synthesis of potent triazole antifungals like

Efinaconazole and Ravuconazole relies heavily on the stereocontrolled ring-opening of a chiral

epoxide precursor[14]. Similarly, key intermediates in the synthesis of oncology drugs like

Carfilzomib are constructed using epoxide chemistry[14]. While these examples do not use 2-
(3-methoxyphenyl)oxirane directly, they provide authoritative validation for the entire chemical

class as indispensable tools in the development of complex, life-saving medicines.

Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is a

primary responsibility. While a specific, comprehensive Safety Data Sheet (SDS) for 2-(3-
Methoxyphenyl)oxirane is not universally available, a robust safety assessment can be

constructed based on the known hazards of its constituent functional groups: epoxides and

aromatic ethers.

General Hazards: Epoxides as a class should be treated as potential alkylating agents and

skin/respiratory sensitizers. They are reactive electrophiles and can covalently modify

biological macromolecules. Aromatic compounds may carry their own specific toxicities.

Based on analogous compounds, this substance may be harmful if swallowed or inhaled and

could cause serious eye damage[16][17].

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical

fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a

common choice, but check compatibility), and splash-proof safety goggles or a face

shield[17].

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use only in a

well-ventilated area. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly

after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep

away from strong acids, bases, and oxidizing agents, which can catalyze polymerization or

violent ring-opening reactions.
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Disposal: Dispose of waste materials in accordance with all local, regional, and national

regulations. Do not allow the material to enter drains or the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1329709#2-3-methoxyphenyl-oxirane-cas-number-
and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b1329709#2-3-methoxyphenyl-oxirane-cas-number-and-identification
https://www.benchchem.com/product/b1329709#2-3-methoxyphenyl-oxirane-cas-number-and-identification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1329709?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

